2,8-Dimethylquinoxalin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103139-95-3 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,8-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-6-3-8(11)4-9-10(6)13-7(2)5-12-9/h3-5H,11H2,1-2H3 |
InChI Key |
UWBYOYFMHGAVDC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=NC=C(N=C12)C)N |
Canonical SMILES |
CC1=CC(=CC2=NC=C(N=C12)C)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2,8 Dimethylquinoxalin 6 Amine
Reactivity of the Amine Functionality in Quinoxaline (B1680401) Derivatives
The amine group attached to the quinoxaline core is a pivotal functional group that significantly influences the chemical persona of the molecule. Its reactivity, particularly its nucleophilic character, is modulated by the electronic properties of the quinoxaline ring system.
Nucleophilic Substitution and Addition Reactions
The amine group in quinoxaline derivatives is a potent nucleophile, enabling it to engage in a variety of nucleophilic substitution and addition reactions. organic-chemistry.org This reactivity allows for the straightforward modification of the quinoxaline scaffold through reactions such as acylation, alkylation, and arylation. For instance, the amine can react with acid chlorides to form amides or with aldehydes to yield Schiff bases. nih.gov While specific studies detailing these reactions on 2,8-dimethylquinoxalin-6-amine are not abundant, the general principles of aminoquinoxaline chemistry suggest it would be a reactive substrate. The presence of two electron-donating methyl groups is expected to enhance the electron density on the quinoxaline ring and, consequently, increase the nucleophilicity of the amine group.
A common method for synthesizing 6-aminoquinoxalines involves the nucleophilic substitution of a suitable leaving group, such as fluorine, on the quinoxaline ring with an amine. researchgate.net Once formed, the amino group itself can act as a nucleophile in further transformations. For example, the amine functionality at the 6-position can undergo condensation with various carbonyl compounds.
| Reactant Class | Product Type | Reaction Description |
| Acid Chlorides | Amides | Acylation of the amine group. nih.gov |
| Aldehydes/Ketones | Schiff Bases/Imines | Condensation reaction with the amine. |
| Activated Enol Ethers | N-(quinoxalin-6-yl)enamines | Nucleophilic vinylic substitution. researchgate.net |
Cyclization Reactions Leading to Novel Polycyclic Heterocyclic Systems
Aminoquinoxalines are valuable precursors for the synthesis of complex, fused polycyclic heterocyclic systems. rsc.orgrsc.org These synthetic strategies often exploit the nucleophilic nature of the amine group to initiate intramolecular or intermolecular cyclization cascades. tandfonline.com
A notable example is the synthesis of thiazolo[5,4-f]quinoxalines and oxazolo[5,4-f]quinoxalines starting from 6-aminoquinoxalines. researchgate.net Another significant transformation is the Gould-Jacobs reaction, where aminoquinoxalines can be cyclized to form quinolone derivatives, which are important antibacterial agents. clockss.org The reaction of 6-aminoquinoxaline (B194958) with alkoxymethylene compounds, for instance, can lead to intermediates that are then thermally cyclized. clockss.org
Furthermore, the reaction of o-phenylenediamines with α-bromo ketones can lead to quinoxaline formation through a tandem substitution-cyclization-aromatization sequence. researchgate.netresearchgate.net The amino group of an existing aminoquinoxaline can similarly participate in cyclization reactions to build additional fused rings.
Impact of Methyl Substituents on the Reaction Profiles and Selectivity
The methyl groups at positions 2 and 8 of the quinoxaline ring in this compound exert significant electronic and steric influences on its reactivity. rsc.org
Sterically, the methyl group at the 8-position can influence the regioselectivity of reactions involving the adjacent amine group. This steric hindrance can direct the approach of incoming reagents, potentially favoring the formation of one stereoisomer or regioisomer over another in addition and cyclization reactions. The impact of such substituents is a critical consideration in designing synthetic routes and predicting reaction outcomes. mdpi.com For instance, in reactions where planarity of the transition state is important, the steric bulk of the methyl group could play a deciding role.
Elucidation of Reaction Mechanisms for Aminated Quinoxalines in Organic Synthesis
A thorough understanding of the reaction mechanisms involving aminated quinoxalines is essential for optimizing existing synthetic methods and developing new ones.
Mechanistic Investigations of Catalyzed Transformations
Transition metal-catalyzed reactions are frequently employed in the synthesis and functionalization of quinoxalines. chim.it The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming the C-N bond to produce aminoquinoxalines. libretexts.org The catalytic cycle typically involves:
Oxidative Addition: The palladium(0) catalyst adds to the halo-quinoxaline.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base.
Reductive Elimination: The C-N bond is formed, yielding the aminated quinoxaline and regenerating the palladium(0) catalyst.
The nature of the phosphine (B1218219) ligands on the palladium catalyst is crucial for the efficiency of the reaction. libretexts.org While this compound is often the product, its amine group could potentially participate in further catalyzed cross-coupling reactions. Nickel-catalyzed C-H functionalization, often in conjunction with photoredox catalysis, represents another frontier for forming new bonds at or adjacent to the amine group, proceeding through radical intermediates. beilstein-journals.org
| Catalytic Reaction | Key Mechanistic Steps | Role of Amine |
| Buchwald-Hartwig Amination | Oxidative addition, amine coordination, reductive elimination. libretexts.org | Nucleophile (reactant). |
| Nickel-Catalyzed C-H Arylation | Single electron transfer, radical formation, reductive elimination. beilstein-journals.org | Can direct C-H activation or be installed. |
Understanding Oxidative Cyclization and Aromatization Processes
Oxidative cyclization is a powerful strategy for constructing fused aromatic systems from aminated quinoxalines. ujpronline.com These reactions often proceed through a non-aromatic intermediate that is subsequently oxidized to the final, stable aromatic product. researchgate.net
A general mechanism involves the initial formation of a new ring through nucleophilic attack by the amine, followed by an oxidation step. niscpr.res.in For example, the reaction of an o-phenylenediamine (B120857) with an α-haloketone is proposed to proceed via nucleophilic substitution, followed by intramolecular condensation to a dihydroquinoxaline, which is then oxidized (often by air) to the aromatic quinoxaline. researchgate.netchim.it This final aromatization step is thermodynamically driven by the formation of the stable, extended π-system. Electrochemical methods are also emerging as a green alternative for achieving these oxidative cyclizations without the need for chemical oxidants. thieme-connect.com
Structure Property Relationships of 2,8 Dimethylquinoxalin 6 Amine in Non Biological Applications
Correlation of Molecular Architecture with Electronic and Optical Properties
The unique arrangement of atoms and functional groups within the 2,8-dimethylquinoxalin-6-amine molecule plays a critical role in defining its electronic and optical characteristics. The interplay between the quinoxaline (B1680401) core, the electron-donating amine group, and the methyl substituents gives rise to a distinct electronic structure that governs its behavior in various non-biological applications.
Influence of Dimethyl and Amine Functionalities on Electronic Band Structure and Frontier Molecular Orbital Energetics
The electronic properties of quinoxaline derivatives, including this compound, are largely determined by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the band gap, is a crucial parameter influencing the material's conductivity and optical absorption. researchgate.net
The presence of the amine (-NH2) group at the 6-position and the dimethyl groups at the 2- and 8-positions significantly modulates the electronic landscape of the quinoxaline core. The amine group, being a strong electron-donating group, tends to raise the energy of the HOMO level. researchgate.net This effect facilitates the removal of an electron (hole injection) and is a desirable characteristic for materials used in the hole-transporting layers of organic electronic devices. google.com
Theoretical studies, often employing density functional theory (DFT), are instrumental in predicting and understanding the frontier molecular orbital energetics of such compounds. frontiersin.orgresearchgate.netfrontiersin.org For instance, DFT calculations can reveal the spatial distribution of the HOMO and LUMO electron densities. In many quinoxaline-based donor-acceptor systems, the HOMO is localized on the electron-donating part (in this case, involving the amine-substituted benzene (B151609) ring), while the LUMO is concentrated on the electron-accepting quinoxaline core. frontiersin.orgmdpi.com This spatial separation of the frontier orbitals is a hallmark of efficient charge transfer materials. frontiersin.org
Table 1: Calculated Frontier Molecular Orbital Energies of a Model Quinoxaline-based Polymer (PQ1)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.24 |
| LUMO | -2.20 |
| Band Gap | 3.04 |
Data sourced from a computational study on a quinoxaline-based polymer, illustrating typical energy levels. frontiersin.org
Investigation of Charge Carrier Transport Mechanisms in Quinoxaline-based Materials
The efficiency of organic electronic devices hinges on the effective transport of charge carriers (electrons and holes) through the active material. In quinoxaline-based materials, charge transport is a complex process influenced by molecular structure, intermolecular interactions, and morphology. beilstein-journals.org
Quinoxaline derivatives have demonstrated versatility, exhibiting both p-type (hole) and n-type (electron) transport properties, making them suitable for a wide range of applications. frontiersin.orgbeilstein-journals.org While some quinoxaline materials are primarily known for hole transport, numerous studies have highlighted their potential as electron-transporting materials (ETMs). beilstein-journals.org The ability to function as either a hole-transporting or electron-transporting material is often dictated by the specific substituents on the quinoxaline core. beilstein-journals.orgd-nb.info
The movement of charge carriers in these organic semiconductors typically occurs through a hopping mechanism, where charges jump between adjacent molecules. The rate of this hopping is highly dependent on the degree of intermolecular electronic coupling, which is in turn influenced by the π-π stacking of the quinoxaline rings. mdpi.com Good molecular planarity and close packing can enhance this coupling and lead to higher charge carrier mobility. mdpi.com
For example, a study on a quinoxaline-based donor-acceptor polymer, PQ1, demonstrated p-type semiconductor properties with a notable hole mobility of up to 0.12 cm²/V·s. frontiersin.org This high mobility was attributed to a strong intramolecular charge transfer effect and favorable molecular aggregation in the solid state. frontiersin.org
Rational Design Principles for Functional Quinoxaline-based Materials
The tunability of the quinoxaline structure allows for the rational design of materials with specific electronic and optical properties tailored for particular applications. beilstein-journals.org This molecular engineering approach is key to advancing the performance of quinoxaline-based devices.
Molecular Engineering for Tunable Photophysical Properties
The photophysical properties of quinoxaline derivatives, such as their absorption and emission spectra, can be precisely controlled through molecular engineering. mdpi.comnih.gov By strategically modifying the chemical structure, researchers can tune the color of emitted light and the range of light absorbed. mdpi.comresearchgate.net
Introducing different electron-donating or electron-withdrawing groups, or extending the π-conjugated system, can significantly alter the HOMO and LUMO energy levels and thus the band gap. mdpi.comresearchgate.net For instance, creating donor-acceptor-donor (D-A-D) or donor-π-bridge-acceptor-π-bridge-donor (D-π-A-π-D) architectures based on a quinoxaline acceptor has been shown to shift luminescence from the green to the deep-red region of the spectrum. researchgate.net
A study on a series of phenanthrene-fused-quinoxaline (PFQ)-based organic sensitizers demonstrated that increasing the conjugation size and rigidity of the auxiliary acceptor group led to extended absorption spectra. nih.gov This highlights how targeted structural modifications can enhance the light-harvesting capabilities of these materials. nih.gov
Table 2: Photophysical Properties of Thiophene-Substituted Quinoxaline Dyes
| Compound | Absorption Max (nm) | Emission Max (nm) |
| CQ(α-T) | 416 | 530 |
| CQ(α-T)₂ | 425 | 545 |
| Q(α-T) | 430 | 550 |
| Q(α-T)₂ | 440 | 560 |
Data adapted from a study on thiophene-substituted quinoxaline dyes, illustrating the effect of substitution on photophysical properties. doi.org
Development of Quinoxaline Derivatives as Electron-Transporting Materials (ETMs)
Quinoxaline derivatives have emerged as a promising class of materials for electron transport in various organic electronic devices, including organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.govgrafiati.com Their strong electron-accepting nature, stemming from the two nitrogen atoms in the pyrazine (B50134) ring, facilitates efficient electron injection and transport. beilstein-journals.orgcase.edu
In the context of OLEDs, quinoxaline derivatives can be employed in the electron-transporting layer to improve device performance and stability. google.com Their inherent rigidity and good thermal stability are advantageous for the longevity of such devices. google.com
For solar cell applications, quinoxaline-based materials can function as non-fullerene acceptors (NFAs) or as auxiliary acceptors in DSSCs. beilstein-journals.orgnih.gov Their ability to accept electrons efficiently is crucial for charge separation at the donor-acceptor interface, a key step in the photovoltaic process. beilstein-journals.org Molecular engineering plays a vital role in optimizing the LUMO energy level of these materials to ensure efficient electron transfer from the donor component. nih.gov
Recent research has focused on developing novel quinoxaline derivatives with enhanced electron mobility and tailored energy levels. beilstein-journals.org For example, the introduction of fluorine atoms or the fusion of aromatic rings to the quinoxaline backbone are strategies employed to fine-tune the electronic properties for improved electron transport. nih.govnih.govrsc.org
Table 3: Performance of Quinoxaline-Containing Dyes in Dye-Sensitized Solar Cells (DSSCs)
| Dye | Power Conversion Efficiency (PCE) (%) |
| Qx41-based device | 5.23–7.77 |
| WS-84 | 10.11 |
| Qx43 (with PFQ) | 12.5 |
Data compiled from studies on various quinoxaline-based DSSCs, showcasing the impact of molecular design on device efficiency. beilstein-journals.orgnih.gov
Coordination Chemistry of 2,8 Dimethylquinoxalin 6 Amine
2,8-Dimethylquinoxalin-6-amine as a Ligand in Metal Complexes
This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with various transition metals. Its unique electronic and structural features make it an interesting candidate for the design of novel metal-based catalysts and materials.
Ligand Design and Coordination Modes (e.g., N-donor characteristics)
The design of ligands is a central aspect of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. nih.govuni-wuerzburg.de this compound possesses two distinct nitrogen donor sites: the quinoxaline (B1680401) ring nitrogens and the exocyclic amine group. This allows for various coordination modes, influencing the geometry and electronic structure of the metal complex.
The nitrogen atoms within the quinoxaline ring are sp²-hybridized and can act as σ-donors, forming coordinate bonds with metal ions. savemyexams.com The exocyclic primary amine group (-NH₂) provides an additional N-donor site. The flexibility of this amine group allows it to coordinate to the metal center in different ways, potentially leading to the formation of chelate rings, which enhance the stability of the complex (a phenomenon known as the chelate effect). libretexts.org The coordination behavior can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. nih.govrsc.org The presence of both aromatic and amine nitrogen donors makes this compound a potentially hemilabile ligand, where one donor group can reversibly bind and unbind to the metal center, which can be a key feature in catalytic applications. nih.gov
The N-donor characteristics of ligands like this compound are crucial in determining the electronic environment of the metal center. uni-wuerzburg.de The donation of lone pairs of electrons from the nitrogen atoms to the metal's d-orbitals influences the metal's oxidation state and its subsequent reactivity. savemyexams.com The specific arrangement of the donor atoms around the central metal ion defines the coordination polyhedron, which can adopt various geometries such as octahedral, tetrahedral, or square planar. libretexts.orgmsu.edugjcollegebihta.ac.in
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound can be achieved through various methods, often involving the reaction of a metal salt with the ligand in a suitable solvent. jmchemsci.com The stoichiometry of the reaction and the choice of solvent can influence the final product. researchgate.net The resulting complexes are typically characterized using a range of spectroscopic and analytical techniques to elucidate their structure and bonding.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and N-H bonds in the ligand upon complexation provide evidence of coordination. researchgate.netnih.gov New bands appearing at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) bonds. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the complex. nih.gov The spectra can reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand, which are indicative of the coordination environment. researchgate.net
Mass Spectrometry: This technique helps to determine the molecular weight of the complex and can provide information about its fragmentation pattern, aiding in its identification. rsc.org
Table 1: Spectroscopic Data for a Hypothetical Transition Metal Complex of this compound
| Spectroscopic Technique | Key Observations and Interpretations |
| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) bands, appearance of new ν(M-N) bands. |
| ¹H NMR Spectroscopy | Downfield or upfield shifts of aromatic and amine proton signals. |
| UV-Vis Spectroscopy | Appearance of d-d transition bands and metal-to-ligand charge transfer (MLCT) bands. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the complex. |
Catalytic Applications of this compound Metal Complexes
Metal complexes containing amine functionalities have shown significant promise in various catalytic transformations. rsc.orgrsc.org The presence of the amine group in this compound can play a crucial role in modulating the catalytic activity and selectivity of its metal complexes.
Exploration in Catalytic Hydride Transfer Reactions
Catalytic hydride transfer reactions are fundamental processes in organic synthesis and energy storage. psu.eduuni-muenchen.de Metal hydrides are key intermediates in many of these reactions, and their reactivity can be tuned by the ligand environment. osti.gov The amine functionality in ligands can influence hydride transfer reactions in several ways. For instance, it can participate in hydrogen bonding, which may stabilize the transition state or the catalyst-hydride intermediate. nih.gov
In the context of asymmetric transfer hydrogenation, chiral amine-containing ligands are used to achieve high enantioselectivity in the reduction of prochiral substrates like imines. rsc.org The amine group can interact with the substrate, directing its binding to the metal center and controlling the stereochemical outcome of the hydride transfer.
Role of Amine Functionalities in Modulating Catalytic Activity and Selectivity
The amine functionality in a ligand can significantly impact the catalytic performance of a metal complex. nih.govscielo.org.za The electronic and steric properties of the amine group can be systematically varied to fine-tune the catalyst's activity and selectivity. researchgate.net
Electronic Effects: The amine group can act as a proton shuttle or a Lewis base, participating directly in the catalytic cycle. nih.gov In some cases, the protonation state of the amine can influence the electronic properties of the metal center, thereby affecting its catalytic activity. researchgate.net
Steric Effects: The steric bulk of the substituents on the amine nitrogen can influence the accessibility of the metal center to the substrate, which can have a profound effect on selectivity. researchgate.net
Bifunctional Catalysis: The amine group can act in concert with the metal center in a bifunctional manner, where both moieties are involved in the substrate activation and transformation. nih.govnsf.gov This cooperative effect can lead to enhanced catalytic rates and selectivities that are not achievable with monofunctional catalysts.
Table 2: Potential Roles of the Amine Functionality in Catalysis
| Role | Description | Potential Impact |
| Proton Relay | The amine group can facilitate proton transfer steps in the catalytic cycle. | Enhanced reaction rates. |
| Substrate Orientation | The amine can interact with the substrate through hydrogen bonding, directing its orientation at the metal center. | Increased selectivity (e.g., enantioselectivity). |
| Electronic Modulation | The electron-donating nature of the amine can influence the electron density at the metal center. | Altered catalytic activity. |
| Stabilization of Intermediates | The amine can stabilize key catalytic intermediates through non-covalent interactions. | Improved catalyst lifetime and efficiency. |
Computational Chemistry and Theoretical Investigations of 2,8 Dimethylquinoxalin 6 Amine
Quantum Chemical Analyses (e.g., DFT) of 2,8-Dimethylquinoxalin-6-amine
Quantum chemical analyses, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research, offering deep insights into molecular structure and properties. For quinoxaline (B1680401) derivatives, DFT methods like B3LYP with basis sets such as 6-31G** or 6-311G(d,p) are commonly used to perform geometry optimization and calculate a wide range of molecular properties. scispace.comresearchgate.netrsc.org These calculations provide a molecular-level understanding that complements experimental findings.
The electronic structure of a molecule is intrinsically linked to its chemical reactivity and stability. DFT calculations are instrumental in determining key electronic parameters.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.compmf.unsa.ba For this compound, the electron-donating amine group and the electron-withdrawing quinoxaline core would significantly influence the energies and spatial distribution of these orbitals.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and softness (S). irjweb.compmf.unsa.ba A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule. mdpi.com These parameters are crucial for understanding the molecule's behavior in chemical reactions.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine (B50134) ring and the amine group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their potential involvement in hydrogen bonding.
Below is a table of representative quantum chemical parameters that could be calculated for this compound using DFT methods.
| Parameter | Symbol | Representative Value | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.6 eV | Chemical reactivity and kinetic stability irjweb.com |
| Ionization Potential | IP | 5.8 eV | Energy required to remove an electron materialsciencejournal.org |
| Electron Affinity | EA | 1.2 eV | Energy released when an electron is added materialsciencejournal.org |
| Chemical Hardness | η | 2.3 eV | Resistance to change in electron distribution pmf.unsa.ba |
| Electronegativity | χ | 3.5 eV | Power to attract electrons |
Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.
Computational methods are frequently used to predict spectroscopic data, which serves two primary purposes: aiding in the structural elucidation of newly synthesized compounds and validating the accuracy of the computational model itself.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. materialsciencejournal.org These theoretical frequencies are often scaled by a constant factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental IR spectra. This comparison helps in assigning specific vibrational modes to the observed absorption bands, such as N-H stretching from the amine group or C=N stretching within the quinoxaline ring. materialsciencejournal.org
The following table provides an example of how theoretical vibrational frequencies for this compound would be compared to experimental data.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) | Assignment |
| N-H Stretch (Asymmetric) | 3450 | 3455 | Amine group |
| N-H Stretch (Symmetric) | 3360 | 3365 | Amine group |
| C-H Stretch (Aromatic) | 3050 | 3052 | Quinoxaline ring |
| C-H Stretch (Aliphatic) | 2980 | 2985 | Methyl groups |
| C=N Stretch | 1620 | 1625 | Pyrazine ring |
| C=C Stretch | 1580 | 1585 | Aromatic rings |
Note: This table is illustrative. Experimental data is required for a direct comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be determined. These predicted spectra are invaluable for confirming the structural assignments made from experimental NMR data, especially for complex molecules with overlapping signals.
Molecular Dynamics Simulations to Elucidate Intra- and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes that are inaccessible to static quantum chemical calculations. nih.gov For this compound, MD simulations could be employed to study its behavior in different environments, such as in aqueous solution or interacting with a biological target.
Using force fields like CHARMM or AMBER, MD simulations can reveal:
Solvation Effects: How the molecule interacts with solvent molecules (e.g., water), including the formation and dynamics of hydrogen bonds involving the amine group and quinoxaline nitrogens. ulisboa.pt
Conformational Analysis: The flexibility of the molecule and the preferred orientations of its functional groups over time.
Intermolecular Interactions: If studied as part of a larger system (e.g., with a protein receptor), MD can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. nih.govnih.gov This is crucial for understanding its potential as a biologically active agent. The simulation can track the stability of these interactions and calculate binding free energies to quantify the affinity of the molecule for a target site. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Material Design
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate variations in the chemical structure of a series of compounds with changes in their observed properties or biological activities. nih.gov
For a series of derivatives based on the this compound scaffold, a QSPR/QSAR study would involve:
Calculating Molecular Descriptors: A wide range of descriptors for each analog would be calculated using quantum chemical methods. These can include electronic descriptors (HOMO/LUMO energies, dipole moment), constitutional indices, and topological descriptors. researchgate.net
Model Development: Statistical techniques, such as multiple linear regression or artificial neural networks, are used to build a mathematical model that links the calculated descriptors to an experimentally measured property (e.g., anticancer activity, corrosion inhibition efficiency). nih.govresearchgate.net
Prediction: Once validated, the model can be used to predict the properties of new, unsynthesized derivatives, guiding the design of compounds with enhanced characteristics. Studies on quinoxaline derivatives have successfully used this approach to design potent anticancer agents and corrosion inhibitors. nih.govnih.gov
Computational Approaches for Reaction Mechanism Elucidation
Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. The most common synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov
Computational chemistry, particularly DFT, can be used to model this reaction pathway for the synthesis of this compound. Such a study would involve:
Mapping the Reaction Coordinate: Identifying the structures of reactants, intermediates, transition states, and products along the proposed reaction path. scispace.com
Calculating Activation Energies: Determining the energy barriers for each step of the mechanism. The step with the highest energy barrier is the rate-determining step.
By modeling the acid-catalyzed condensation and subsequent cyclization and dehydration steps, computational analysis can provide a detailed, step-by-step view of the reaction, offering insights that are often difficult to obtain through experimental means alone. nih.govchim.it
Advanced Applications of 2,8 Dimethylquinoxalin 6 Amine in Non Biological Technologies
Organic Electronics and Optoelectronics
Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have been extensively explored as electron-deficient units in the design of high-performance organic electronic materials. researchgate.netrsc.org Their inherent electron-accepting nature, rigid planar structure, and good thermal stability make them ideal building blocks for materials used in a range of optoelectronic devices. nih.govipp.pt
Integration into Organic Light-Emitting Diodes (OLEDs)
The electron-deficient character of the quinoxaline core makes its derivatives suitable for use as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs). bohrium.comresearchgate.net By facilitating the transport and injection of electrons, these materials can contribute to more efficient and stable device performance. While specific studies on 2,8-Dimethylquinoxalin-6-amine in OLEDs are not yet prevalent, the functionalization of the quinoxaline core with amine and methyl groups could modulate the material's energy levels and photophysical properties, potentially leading to applications in thermally activated delayed fluorescence (TADF) emitters. bohrium.com
Application in Organic Field-Effect Transistors (OFETs)
Quinoxaline-based materials have been investigated as n-type semiconductors in Organic Field-Effect Transistors (OFETs). bohrium.comresearchgate.net The electron-withdrawing nature of the pyrazine (B50134) ring within the quinoxaline structure promotes the transport of electrons. The performance of such materials is highly dependent on their molecular packing and film morphology. The dimethyl and amine substitutions on the this compound molecule could influence these solid-state properties, thereby affecting its charge carrier mobility. Further research into the thin-film characteristics of this specific compound is necessary to ascertain its potential in OFET applications.
Role in Organic Photovoltaic Devices and Solar Cells
In the realm of organic photovoltaics (OPVs), quinoxaline derivatives are frequently employed as electron-acceptor components in donor-acceptor (D-A) type polymers and small molecules. frontiersin.org These materials exhibit broad absorption spectra and appropriate energy levels that facilitate efficient charge separation and transport when blended with a suitable donor material. The incorporation of a quinoxaline unit can lead to polymers with low band gaps and high thermal stability, which are desirable characteristics for OPV applications. nih.govipp.pt The specific electronic contribution of the 2,8-dimethyl and 6-amine substituents would need to be evaluated to determine the suitability of polymers derived from this compound for use in high-efficiency solar cells.
Chemical Sensors and Detection Systems Development
The quinoxaline scaffold is a known chromophore and fluorophore, and its derivatives have been successfully utilized in the development of chemical sensors. nih.gov The nitrogen atoms in the pyrazine ring can interact with analytes, leading to changes in the compound's absorption or emission spectra. While direct applications of this compound as a chemical sensor have not been extensively reported, the presence of the amine group offers a potential site for interaction with various chemical species, suggesting its promise in the design of novel colorimetric or fluorescent sensors.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Strategies for Diverse Quinoxaline (B1680401) Scaffolds
The synthesis of quinoxaline derivatives has evolved significantly, moving from classical condensation reactions to more sophisticated and sustainable methodologies. mtieat.org Future research will undoubtedly focus on extending these modern strategies to the synthesis of 2,8-Dimethylquinoxalin-6-amine and its analogs, emphasizing efficiency, cost-effectiveness, and environmental responsibility. nih.govrsc.org
A major trend is the adoption of "green chemistry" principles. ekb.egbenthamdirect.com This includes the use of recyclable catalysts, microwave-assisted synthesis, solvent-free reactions, and reactions in aqueous media. nih.govmdpi.com For instance, catalysts like β-cyclodextrin have been used for the synthesis of functionalized quinoxalines in water, offering a mild, simple, and non-toxic alternative to traditional methods. rsc.orgmdpi.com Similarly, nanocatalysts are gaining traction for providing high yields and short reaction times under solvent-free conditions. rsc.org The development of one-pot, multi-component reactions also represents a key area of future development, as these methods improve atom economy and reduce waste. rsc.orgresearchgate.net
Future synthetic strategies are expected to leverage these green and efficient approaches to build diverse libraries of quinoxaline scaffolds from precursors like this compound.
Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Quinoxalines
| Feature | Traditional Methods | Emerging Green Methods |
| Catalyst | Strong acids, often non-recyclable | Recyclable catalysts (e.g., β-cyclodextrin, nanocatalysts) mdpi.comrsc.org |
| Solvent | Toxic organic solvents | Water, green solvents, or solvent-free conditions ekb.egmdpi.com |
| Energy Source | High-temperature reflux | Microwave irradiation, ultrasonic waves nih.govbenthamdirect.com |
| Efficiency | Often multi-step, longer reaction times | One-pot, multi-component reactions, shorter reaction times rsc.orgresearchgate.net |
| Environmental Impact | Higher waste generation | Reduced byproducts, minimized waste ekb.eg |
Exploration of Undiscovered Reactivity Pathways and Advanced Functionalization Strategies
While classical methods for modifying quinoxalines are well-established, the future lies in exploring novel reactivity pathways to functionalize the this compound core in unprecedented ways. A particularly promising frontier is the direct C–H functionalization, which offers a more atom- and step-economical approach to creating complex molecules. nih.govmdpi.com
Recent advancements have demonstrated the feasibility of C–H functionalization at various positions on the quinoxaline ring system, including vinylation and the introduction of alkyl or aryl groups. nih.govfrontiersin.org These methods often employ transition-metal catalysis or metal-free conditions, providing powerful tools for late-stage modification. nih.govfrontiersin.org For this compound, this could mean selectively modifying the benzene (B151609) or pyrazine (B50134) portions of the molecule to tune its electronic or steric properties.
Furthermore, multi-component tandem reactions are emerging as a powerful strategy for constructing complex molecular architectures in a single step. nih.govmdpi.com These reactions can simultaneously form multiple C-C and C-heteroatom bonds, enabling the rapid synthesis of highly functionalized quinoxaline derivatives. nih.govmdpi.com Applying such strategies to this compound could lead to the discovery of novel compounds with unique biological activities or material properties. nih.gov
Advancements in Computational Modeling for Rational Design and Property Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to quinoxaline derivatives is a rapidly growing field. Future research on this compound will heavily rely on computational modeling for the rational design of new compounds and the prediction of their properties.
Quantitative Structure-Activity Relationship (QSAR) studies are being used to develop predictive models for the biological activities of quinoxaline derivatives. nih.govnih.gov These models help identify key molecular descriptors that correlate with a desired outcome, such as anticancer activity, allowing researchers to design more potent and selective compounds. nih.govnih.gov
Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure, reactivity, and spectroscopic properties of quinoxaline derivatives. mdpi.comias.ac.inscispace.com DFT calculations can predict parameters like HOMO/LUMO energy levels, which are crucial for designing organic electronic materials or understanding reaction mechanisms. scispace.comresearchgate.netiiste.org For this compound, DFT could be used to predict how different substituents on the amine group would affect its electronic properties, guiding the synthesis of novel materials for applications in organic electronics. mdpi.combeilstein-journals.org
Molecular docking and dynamics simulations are also being employed to study the interactions of quinoxaline derivatives with biological targets, providing insights that can guide the design of new therapeutic agents. nih.govmdpi.comtandfonline.com
Table 2: Applications of Computational Modeling in Quinoxaline Research
| Modeling Technique | Application | Predicted Properties |
| QSAR | Rational drug design | Biological activity (e.g., anticancer, anti-tubercular) nih.govnih.gov |
| DFT | Materials science, reaction mechanisms | Electronic properties, reduction potentials, spectroscopic data ias.ac.inresearchgate.netmorressier.com |
| Molecular Docking | Drug discovery | Binding affinity and conformation with biological targets nih.govmdpi.com |
Integration of this compound into Complex Multi-Component Systems for Enhanced Performance
The unique structural and electronic properties of the quinoxaline scaffold make it an attractive building block for the construction of larger, multi-component systems with advanced functionalities. rsc.org Future research will likely see the integration of this compound into polymers, supramolecular assemblies, and advanced materials.
The strong electron-accepting nature of quinoxalines makes them suitable for use as electron-transporting materials in organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). beilstein-journals.org The amine group on this compound provides a convenient point of attachment for polymerization or for grafting onto other molecular frameworks. By incorporating this quinoxaline derivative into conjugated polymers, it may be possible to fine-tune the material's optical and electronic properties for specific applications. rsc.org
The ability of the quinoxaline nitrogen atoms to coordinate with metals also opens up possibilities for creating novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in catalysis, gas storage, or sensing. The specific substitution pattern of this compound could influence the resulting structure and properties of these multi-component systems, making it a valuable target for exploratory research in materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,8-dimethylquinoxalin-6-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on pre-functionalized quinoxaline precursors. For example, starting with 2,6-dichloroquinoxaline, the chlorine at position 6 can be replaced with an amine group using ammonia or a protected amine source in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate. Methyl groups at positions 2 and 8 may require Friedel-Crafts alkylation or cyclization of substituted o-phenylenediamine precursors with methyl-containing diketones. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and methyl group integration.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% recommended for biological studies).
- FT-IR to verify amine (-NH₂) and aromatic C-H stretches. Reference spectral data from PubChem or analogous quinoxaline derivatives for comparison .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood during synthesis or weighing.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) of structurally similar quinoxalines (e.g., 2,6-dimethyl-4-quinolinamine) for emergency protocols .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, use cell viability assays (e.g., MTT) on cancer cell lines.
- Dose-response curves : Test concentrations from 1 µM to 100 µM to establish IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity).
- Mechanistic studies : Perform fluorescence quenching or molecular docking to assess interactions with DNA/topoisomerase enzymes, common targets for quinoxaline derivatives .
Q. How should conflicting data in biological activity studies be resolved?
- Methodological Answer :
- Reproducibility checks : Verify compound purity (HPLC) and storage conditions (e.g., desiccated, -20°C).
- Assay standardization : Use the same cell lines/species (e.g., HeLa vs. MCF-7) and incubation times.
- Structural analogs : Compare results with 6-methoxy-2,3-dimethylquinoxalin-5-amine (CAS 32387-83-0) to isolate substituent effects. Statistical tools (e.g., ANOVA) can identify outliers .
Q. What strategies mitigate synthetic challenges in introducing substituents to the quinoxaline core?
- Methodological Answer :
- Regioselective substitution : Use directing groups (e.g., nitro) to control reaction sites.
- Protecting groups : Temporarily block the amine at position 6 during methyl group installation (e.g., Boc protection).
- Microwave-assisted synthesis : Reduce reaction times and improve yields for stubborn steps. Reference protocols from isoindoloquinoxaline syntheses for optimization .
Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound?
- Methodological Answer :
- Synthesis : Replace methyl groups with CD₃ using deuterated methylamine (e.g., CH₂ND₃·HCl, CAS 7436-22-8) in cyclization reactions.
- Tracing : Use LC-MS to track metabolic pathways or stability in biological systems.
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
